molecular formula C19H29BFNO5 B8165733 tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

Cat. No.: B8165733
M. Wt: 381.2 g/mol
InChI Key: ZYQCTKIZIYUHEV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a fluoro-substituted phenoxy group, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2-fluoro-4-iodophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.

    Coupling with tert-butyl carbamate: The phenoxy intermediate is then reacted with tert-butyl carbamate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:

    Substitution reactions: The fluoro group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The dioxaborolane moiety can participate in oxidation and reduction reactions.

    Coupling reactions: The compound can undergo Suzuki-Miyaura coupling reactions due to the presence of the boronate ester group.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its reactivity and stability.

Mechanism of Action

The mechanism by which tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate exerts its effects depends on the specific application. In chemical reactions, its boronate ester group can form covalent bonds with other molecules, facilitating various transformations. In biological systems, its interactions with molecular targets can lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate apart is its combination of a fluoro-substituted phenoxy group and a boronate ester group

Properties

IUPAC Name

tert-butyl N-[2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BFNO5/c1-17(2,3)25-16(23)22-10-11-24-15-9-8-13(12-14(15)21)20-26-18(4,5)19(6,7)27-20/h8-9,12H,10-11H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCTKIZIYUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCNC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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